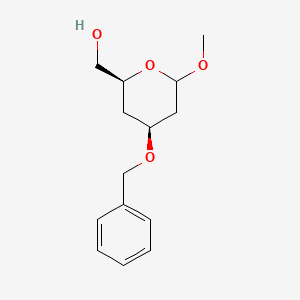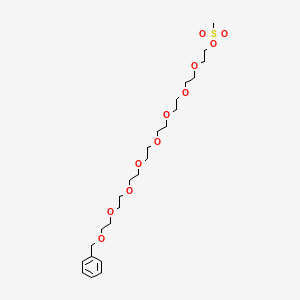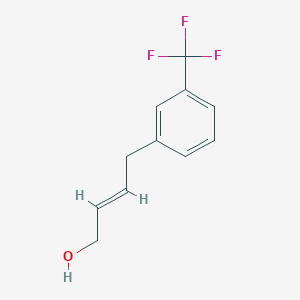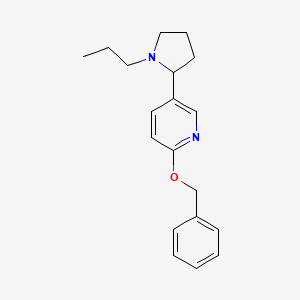
Boc-NH-PEG2-C2-amido-C4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-NH-PEG2-C2-amido-C4-acid: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation. The compound has a molecular formula of C₁₇H₃₂N₂O₇ and a molecular weight of 376.45.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG2-C2-amido-C4-acid involves multiple steps, typically starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The PEG (polyethylene glycol) chain is then introduced, followed by the addition of the amido and acid groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically purified using chromatography and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-NH-PEG2-C2-amido-C4-acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form PROTACs by linking it to other molecules.
Common Reagents and Conditions:
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used for deprotecting the Boc group.
Coupling: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used in coupling reactions.
Major Products: The major products formed from these reactions are PROTAC molecules, which are used in targeted protein degradation .
Applications De Recherche Scientifique
Boc-NH-PEG2-C2-amido-C4-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Industry: Utilized in the development of new materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Boc-NH-PEG2-C2-amido-C4-acid involves its role as a linker in PROTAC molecules. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound increases the solubility and stability of the PROTAC molecule.
Comparaison Avec Des Composés Similaires
Fmoc-N-amido-PEG2-acetic acid: Another PEG-based linker used in the synthesis of PROTACs.
Br-PEG4-NHBoc: A PEG linker containing a bromide group and a Boc-protected amino group.
Uniqueness: Boc-NH-PEG2-C2-amido-C4-acid is unique due to its specific structure, which includes a Boc-protected amino group, a PEG chain, and an amido acid group. This structure provides the compound with high solubility and stability, making it an ideal linker for PROTAC synthesis.
Propriétés
Formule moléculaire |
C17H32N2O7 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clé InChI |
DNAOLRLMHJNXKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-4-fluoro-](/img/structure/B11825541.png)

![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)


![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

